molecular formula C6H7BrOS B3253273 (1S)-1-(5-bromothiophen-2-yl)ethan-1-ol CAS No. 222609-65-6

(1S)-1-(5-bromothiophen-2-yl)ethan-1-ol

Cat. No.: B3253273
CAS No.: 222609-65-6
M. Wt: 207.09 g/mol
InChI Key: OTGIFRWTOPRWPY-BYPYZUCNSA-N
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Description

(1S)-1-(5-bromothiophen-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H7BrOS and its molecular weight is 207.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Presence and Impact of Brominated Compounds

Brominated flame retardants (BFRs), including novel brominated flame retardants (NBFRs), are extensively studied due to their widespread use and persistence in the environment. These compounds have been detected in various matrices such as indoor air, dust, consumer goods, and food. Studies highlight the necessity for ongoing research into their occurrence, environmental fate, and potential toxic effects due to their persistence and bioaccumulation. The review by Zuiderveen, Slootweg, and de Boer (2020) emphasizes the large knowledge gaps existing for many NBFRs, indicating a need for optimized analytical methods and further investigation into their indoor environmental impact, emission sources, and potential leaching behaviors (Zuiderveen, Slootweg, & de Boer, 2020).

Analytical Methods and Environmental Analysis

Research into the environmental analysis of higher brominated diphenyl ethers and decabromodiphenyl ethane (a specific NBFR) reveals critical issues related to sample contamination, analyte degradation, and the selection of appropriate detection methods. Kierkegaard, Sellström, and McLachlan (2009) review the challenges and advancements in the analysis of these compounds, highlighting the importance of developing accurate, reliable analytical techniques to monitor and understand the environmental presence and impact of such brominated compounds (Kierkegaard, Sellström, & McLachlan, 2009).

Toxicological Effects and Health Concerns

The toxicological effects of brominated flame retardants, including their potential to interfere with thyroid hormones and cause damage to liver, reproductive development, and kidneys, are of significant concern. Reviews on specific BFRs like decabromodiphenyl ethane (DBDPE) suggest similarities in toxicity to other well-known BFRs, underlining the importance of further toxicological research to evaluate their health risks accurately. Yu, Bai, and Chen (2018) discuss the upward trend in environmental and human tissue concentrations of DBDPE, highlighting its potential as a new persistent organic pollutant and the urgent need for comprehensive toxicological data (Yu, Bai, & Chen, 2018).

Properties

IUPAC Name

(1S)-1-(5-bromothiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGIFRWTOPRWPY-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(S1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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